Cas no 96894-64-3 ((1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid)

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring both a methoxycarbonyl and carboxylic acid functional group. Its stereospecific (1R,2R) configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceutical intermediates and fine chemicals. The compound’s rigid cyclohexane backbone enhances stereochemical control in reactions, while the dual functional groups allow for selective modifications. It is commonly used in the preparation of optically active compounds, leveraging its high enantiopurity for precise molecular design. Suitable for catalytic transformations and peptide coupling, this compound offers synthetic versatility in medicinal chemistry and materials science applications. Storage under inert conditions is recommended to preserve stability.
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid structure
96894-64-3 structure
Product Name:(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
CAS No:96894-64-3
MF:C9H14O4
MW:186.205063343048
MDL:MFCD18071078
CID:838573
PubChem ID:53693472
Update Time:2025-05-19

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2R)-
    • (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
    • (1R,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)-
    • 1,2-CYCLOHEXANEDICARBOXYLIC ACID,1-METHYL ESTER,(1R,2R)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2R)- (9CI)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)- (ZCI)
    • 1-Methyl (1R,2R)-1,2-cyclohexanedicarboxylate (ACI)
    • (1R,2R)-1,2-Cyclohexanedicarboxylic acid monomethyl ester
    • (1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • E77624
    • SCHEMBL2952999
    • CS-0094673
    • (1R,2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester
    • BOVPVRGRPPYECC-RNFRBKRXSA-N
    • (1R, 2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester
    • AKOS016842510
    • 96894-64-3
    • trans-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
    • 2484-60-8
    • trans-2-Carbomethoxycyclohexane-1-carboxyic acid
    • DB-353225
    • MFCD18071078
    • TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID
    • Racemic trans 2-(methoxycarbonyl)cyclohexanecarboxylic acid
    • trans-2-Carbomethoxycyclohexane-1-carboxyicacid
    • STR09867
    • rel-(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
    • (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
    • DTXSID10706006
    • MDL: MFCD18071078
    • Inchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1
    • InChI Key: BOVPVRGRPPYECC-RNFRBKRXSA-N
    • SMILES: C([C@@H]1CCCC[C@H]1C(=O)O)(=O)OC

Computed Properties

  • Exact Mass: 186.08900
  • Monoisotopic Mass: 186.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.191
  • Boiling Point: 303 ºC
  • Flash Point: 118 ºC
  • PSA: 63.60000
  • LogP: 1.05040

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(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Homochiral MOF as Circular Dichroism Sensor for Enantioselective Recognition on Nature and Chirality of Unmodified Amino Acids
Zhao, Yan-Wu; Wang, Yan; Zhang, Xian-Ming, ACS Applied Materials & Interfaces, 2017, 9(24), 20991-20999

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene Reaction
Borzilleri, Robert M.; Weinreb, Steven M.; Parvez, Masood, Journal of the American Chemical Society, 1995, 117(44), 10905-13

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an Allenylsilane
Borzilleri, Robert M.; Weinreb, Steven M.; Parvez, Masood, Journal of the American Chemical Society, 1994, 116(21), 9789-90

Production Method 4

Reaction Conditions
1.1 -
1.2 Reagents: Sodium methoxide
Reference
A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects
Karlsson, Staffan ; Bergman, Rolf; Broddefalk, Johan; Loefberg, Christian; Moore, Peter R.; et al, Organic Process Research & Development, 2018, 22(5), 618-624

Production Method 5

Reaction Conditions
1.1 Catalysts: Carboxyl esterase
Reference
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; Otsuka, Masami, Organic Reactions (Hoboken, 1989, (1989),

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Raw materials

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Preparation Products

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:96894-64-3)(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Order Number:A858661
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Quantity:1g/5g/500mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):2060.0/7539.0/1094.0/602.0
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Additional information on (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid: A Comprehensive Overview

The compound with CAS No. 96894-64-3, commonly referred to as (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable substrate for various applications in drug discovery, material science, and biotechnology. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and potential uses.

The molecular structure of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid consists of a cyclohexane ring with two substituents: a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 1-position. The stereochemistry of the molecule is defined by the R configuration at both the 1st and 2nd positions. This arrangement imparts specific physicochemical properties, including solubility, acidity, and reactivity, which are critical for its functional applications.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, such as peptide analogs and inhibitors of enzymatic pathways. The ability to control stereochemistry during synthesis has been a focal point in optimizing its use in drug development.

In terms of synthesis, several methods have been reported for the preparation of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid. These include asymmetric catalysis, resolution of racemic mixtures, and enantioselective oxidation reactions. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric excess. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and selectivity of these processes.

The application of this compound extends beyond traditional chemical synthesis. It has been utilized as a building block in the construction of complex natural products and as an intermediate in the development of novel materials with tailored properties. For example, its ability to form stable amide bonds has made it a valuable component in peptide-based drug delivery systems.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into its molecular configuration and help ensure compliance with quality standards in pharmaceutical and industrial applications.

In conclusion, (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique stereochemical features and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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Amadis Chemical Company Limited
(CAS:96894-64-3)(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
A858661
Purity:99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg
Price ($):2060.0/7539.0/1094.0/602.0
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